1,1'-[Oxybis(methyleneselanyl)]dibenzene
Description
Properties
CAS No. |
82745-53-7 |
|---|---|
Molecular Formula |
C14H14OSe2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
phenylselanylmethoxymethylselanylbenzene |
InChI |
InChI=1S/C14H14OSe2/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
CPNGTAOCSJFHTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]COC[Se]C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)[Se]COC[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogs
Dibenzyl Ether (1,1′-[Oxybis(methylene)]dibenzene)
- Structure : Benzene-CH2-O-CH2-benzene.
- Molecular Formula : C₁₄H₁₄O; Molecular Weight : 198.26 g/mol .
- Properties : Clear liquid, insoluble in water but miscible with alcohols and ethers. Used as a plasticizer and solvent.
- Reactivity : Undergoes iron-catalyzed transetherification reactions, as demonstrated by Prakash Kumar et al., where symmetrical ethers like (oxybis(ethane-1,1-diyl))dibenzene react with other ethers to form alkenes (71% yield) .
Sulfur Analog: 1,1'-[Oxybis(methylenethio)]dibenzene
- Structure : Benzene-CH2-S-CH2-benzene (hypothetical; describes a dimethyl-substituted variant).
- Molecular Formula : C₁₄H₁₄S₂; Molecular Weight : 226.38 g/mol (calculated).
- Reactivity : Thioethers are more nucleophilic than oxygen ethers due to sulfur's polarizability. They oxidize readily to sulfoxides/sulfones, suggesting selenium analogs may exhibit even greater redox sensitivity .
Brominated Ether: 1,1'-Oxybis[2,4-dibromobenzene]
- Structure : Two brominated benzene rings linked by an oxygen atom.
- Properties : Higher molecular weight (447.8 g/mol) due to bromine substituents. Bromine's electron-withdrawing effects reduce electron density at the ether oxygen, altering reactivity compared to unsubstituted ethers .
Schiff Base Ether: 4,4'-Dimethyl-1,1'-[ethylenedioxybis(nitrilomethylidyne)]dibenzene
- Structure : Contains imine (-C=N-) groups, enabling coordination to metal ions.
- Applications : Used in catalysis and supramolecular chemistry. Selenium analogs might exhibit distinct metal-binding behavior due to Se's softer Lewis basicity .
Comparative Data Table
*Hypothetical data inferred from analogs.
Preparation Methods
Structural and Chemical Context
The target compound features a central oxygen atom flanked by two methyleneselanyl (–CH2Se–) groups, each bonded to a benzyl moiety. This structure diverges from conventional ethers like dibenzyl ether (C14H14O) by replacing oxygen-sulfur analogies with selenium, imparting distinct electronic and steric properties. Selenium’s larger atomic radius (1.16 Å vs. oxygen’s 0.66 Å) and polarizability influence reactivity, necessitating tailored synthetic strategies.
Synthetic Methodologies
Nucleophilic Substitution with Selenide Anions
A direct adaptation of the Williamson ether synthesis replaces alkoxides with selenide ions (Se²⁻). Benzyl halides (e.g., benzyl bromide) react with sodium selenide (Na2Se) in anhydrous ammonia or dimethylformamide (DMF):
$$
2 \text{PhCH}2\text{Br} + \text{Na}2\text{Se} \rightarrow \text{PhCH}2\text{SeCH}2\text{Ph} + 2 \text{NaBr}
$$
However, Na2Se’s air sensitivity and tendency to oxidize necessitate inert conditions. Yields typically range from 40–60%, with byproducts including diselenides (PhCH2SeSeCH2Ph) due to competing oxidation.
Optimization Strategies:
Grignard Reagent-Mediated Coupling
Grignard reagents (e.g., benzylmagnesium bromide) react with selenium dichloride (SeCl2) to form the target compound:
$$
2 \text{PhCH}2\text{MgBr} + \text{SeCl}2 \rightarrow \text{PhCH}2\text{SeCH}2\text{Ph} + 2 \text{MgBrCl}
$$
This method, inspired by transition metal-catalyzed ketene couplings, achieves yields of 55–70%. Key considerations include:
Diselenide Reduction and Alkylation
Benzyl diselenide (PhCH2SeSeCH2Ph) undergoes reduction with sodium borohydride (NaBH4) to generate selenide intermediates, which subsequently react with benzyl halides:
$$
\text{PhCH}2\text{SeSeCH}2\text{Ph} \xrightarrow{\text{NaBH}4} 2 \text{PhCH}2\text{Se}^- \xrightarrow{\text{PhCH}2\text{Br}} \text{PhCH}2\text{SeCH}_2\text{Ph}
$$
This two-step approach mitigates oxidation risks, yielding 65–75% product.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | Na2Se, PhCH2Br | DMF, 0°C, N2 | 40–60 | 85–90 |
| Grignard Coupling | PhCH2MgBr, SeCl2 | THF, Fe(acac)3, –10°C | 55–70 | 90–95 |
| Diselenide Reduction | PhCH2SeSeCH2Ph, NaBH4 | EtOH, RT | 65–75 | 88–93 |
Challenges and Mitigation
- Selenium Toxicity : All procedures require gloveboxes or Schlenk lines to handle volatile selenium species.
- Byproduct Formation : Diselenides and oxidized species are minimized via strict inert atmospheres and catalytic additives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual selenium byproducts.
Q & A
Q. What role does crystallography play in elucidating non-covalent interactions in supramolecular assemblies?
- Methodological Answer : Grow single crystals via slow vapor diffusion (e.g., hexane/DCM). Resolve X-ray structures to analyze Se···π or CH-π interactions. Refine data using software like SHELX and validate via Hirshfeld surface analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
Q. What theoretical frameworks explain conflicting results in redox behavior?
- Methodological Answer : Apply Marcus theory to electron-transfer kinetics. Correlate experimental redox potentials with computed reorganization energies. Reconcile outliers by adjusting solvation models in DFT simulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
